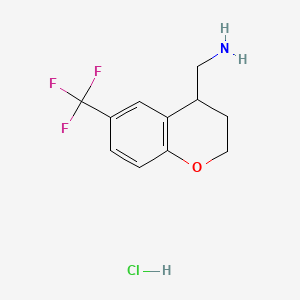
(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzopyran ring. This compound is often used as an intermediate in organic synthesis due to its stable trifluoromethyl and benzopyran structures .
Vorbereitungsmethoden
The synthesis of (6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of a trifluoromethyl-substituted benzopyran with methanamine under controlled conditions. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride is unique due to its trifluoromethyl and benzopyran structures. Similar compounds include:
- 1-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
- 1-(trifluoromethyl)cyclopropyl]methanol
- 1-(trifluoromethyl)cyclopropyl]benzene These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their chemical properties and applications .
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-2-10-9(5-8)7(6-15)3-4-16-10;/h1-2,5,7H,3-4,6,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTGPKIJRSWRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1CN)C=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride](/img/structure/B8214684.png)
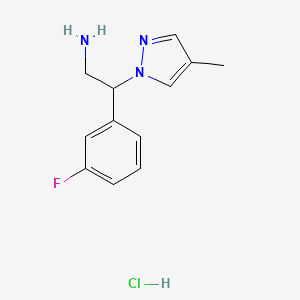
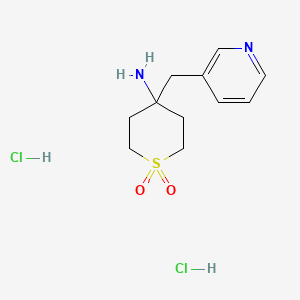

![Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate](/img/structure/B8214699.png)
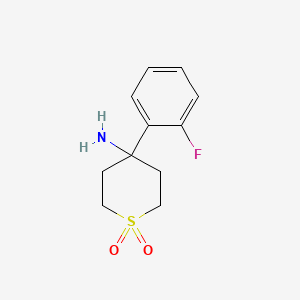
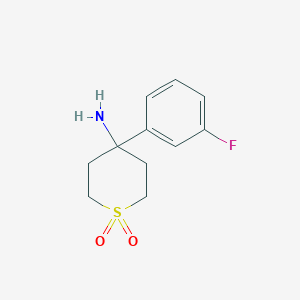
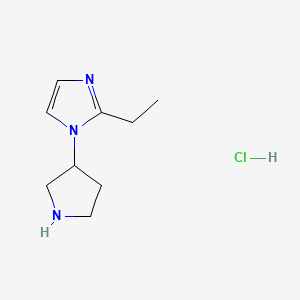

![1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8214745.png)
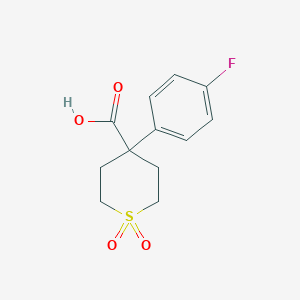
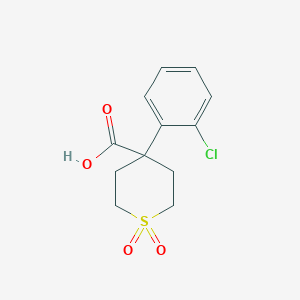

![1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid](/img/structure/B8214782.png)
